molecular formula C7H8N2O B112877 2-Amino-3-acetylpyridine CAS No. 65326-33-2

2-Amino-3-acetylpyridine

Cat. No. B112877
CAS RN: 65326-33-2
M. Wt: 136.15 g/mol
InChI Key: BNVLGAQNNFJKHG-UHFFFAOYSA-N
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Description

2-Amino-3-acetylpyridine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a pale yellow powder .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-acetylpyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-amino group (-NH2) and the 3-acetyl group (-COCH3) are attached to this ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-acetylpyridine are not detailed in the retrieved information, it’s known that the amino group can facilitate the adsorption of reactants and the carbonyl group can participate in electron transfer processes .


Physical And Chemical Properties Analysis

2-Amino-3-acetylpyridine has a melting point of 139-140°C and a predicted boiling point of 283.8±20.0 °C. Its density is predicted to be 1.168±0.06 g/cm3 .

Scientific Research Applications

Hydrogen Production and Storage

2-Amino-3-acetylpyridine has been used in the functionalization of Single-Walled Carbon Nanotubes (SWCNTs) for hydrogen production and storage . The functionalization resulted in more favorable adsorption energies for water molecules, leading to increased hydrogen production and storage capacity . This application is particularly relevant in the field of renewable energy, where efficient hydrogen production and storage methods are crucial .

Synthesis of IKK-β Inhibitors

The Chichibabin reaction, which involves the synthesis of 2-amino-3-cyanopyridines, has been used in the synthesis of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives . These derivatives are potent IKK-β inhibitors, which have potential applications in the treatment of various diseases, including cancer .

Synthesis of Heterocyclic Compounds

2-Amino-3-acetylpyridine is a key component in the synthesis of heterocyclic compounds . These compounds are the backbone of medicinal chemistry research, with applications in the development of drugs with anti-cancer, antihypertensive, antiulcer, and antimicrobial properties .

Functional Materials

Pyridine, the core structure of 2-Amino-3-acetylpyridine, is found in many functional materials . These materials have a wide range of applications, from electronics to pharmaceuticals .

Natural Products

Pyridine derivatives, such as 2-Amino-3-acetylpyridine, are found in many natural products, including alkaloids, enzymes, and polypeptides . These natural products have various biological activities and are used in a wide range of applications, from medicine to agriculture .

Coenzymes

Pyridine derivatives, including 2-Amino-3-acetylpyridine, are found in coenzymes like NADP . These coenzymes are involved in various oxidation-reduction processes in the body .

Safety And Hazards

2-Amino-3-acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

2-Amino-3-acetylpyridine is assuming increasing importance in the pharmaceutical and fine chemical industry as an intermediate and a building block . It also has potential in the field of hydrogen production and storage due to its active sites for catalytic reactions .

properties

IUPAC Name

1-(2-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLGAQNNFJKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507655
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-acetylpyridine

CAS RN

65326-33-2
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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